molecular formula C6H15N3Zn B3329909 1H-1,4,7-Triazonine zinc complex CAS No. 64560-65-2

1H-1,4,7-Triazonine zinc complex

Cat. No.: B3329909
CAS No.: 64560-65-2
M. Wt: 194.6 g/mol
InChI Key: WYWKJKYEDAUKAV-UHFFFAOYSA-N
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Description

1H-1,4,7-Triazonine zinc complex is a chemical compound with the molecular formula C6H15N3Zn and a molecular weight of 194.58 g/mol . This compound is known for its unique structure, which includes a zinc ion coordinated with a triazonine ligand. It has various applications in scientific research and industry due to its distinctive chemical properties.

Preparation Methods

The synthesis of 1H-1,4,7-Triazonine zinc complex typically involves the reaction of zinc salts with 1H-1,4,7-Triazonine under controlled conditions. One common method includes dissolving zinc chloride (ZnCl2) in a suitable solvent and then adding 1H-1,4,7-Triazonine to the solution. The reaction mixture is stirred and heated to facilitate the formation of the complex . Industrial production methods may involve similar steps but on a larger scale, with additional purification processes to ensure high purity of the final product.

Chemical Reactions Analysis

1H-1,4,7-Triazonine zinc complex undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) and reducing agents such as sodium borohydride (NaBH4). The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1H-1,4,7-Triazonine zinc complex has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 1H-1,4,7-Triazonine zinc complex exerts its effects involves the coordination of the zinc ion with the triazonine ligand. This coordination facilitates various biochemical interactions, including binding to specific molecular targets and pathways. For example, the complex can interact with enzymes and proteins, altering their activity and leading to desired biological effects .

Comparison with Similar Compounds

1H-1,4,7-Triazonine zinc complex can be compared with other zinc complexes, such as:

    Zinc ethylenediaminetetraacetic acid (EDTA) complex: Known for its use in chelation therapy.

    Zinc nitrilotriacetic acid (NTA) complex: Used in various industrial applications.

    Zinc iminodiacetic acid (IDA) complex: Studied for its antimicrobial properties.

The uniqueness of this compound lies in its specific ligand structure, which imparts distinct chemical and biological properties compared to other zinc complexes.

Properties

IUPAC Name

1,4,7-triazonane;zinc
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15N3.Zn/c1-2-8-5-6-9-4-3-7-1;/h7-9H,1-6H2;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYWKJKYEDAUKAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCNCCN1.[Zn]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15N3Zn
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90704803
Record name 1,4,7-Triazonane--zinc (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90704803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64560-65-2
Record name 1,4,7-Triazonane--zinc (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90704803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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